
1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a chemical compound that belongs to the class of benzodiazoles This compound is characterized by the presence of an aminopropyl group attached to a dihydrobenzodiazole ring
Méthodes De Préparation
The synthesis of 1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of 2,3-dihydro-1H-1,3-benzodiazol-2-one with 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(3-Aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The aminopropyl group can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1-(3-Aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one can be compared with other similar compounds such as:
1-(3-aminopropyl)imidazole: Both compounds contain an aminopropyl group, but differ in their core structures.
3-aminopropyltriethoxysilane: This compound also contains an aminopropyl group but is used primarily in surface functionalization. The uniqueness of this compound lies in its benzodiazole core, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H13N3O |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
3-(3-aminopropyl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C10H13N3O/c11-6-3-7-13-9-5-2-1-4-8(9)12-10(13)14/h1-2,4-5H,3,6-7,11H2,(H,12,14) |
Clé InChI |
IOBUDJJDOXQEHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=O)N2CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


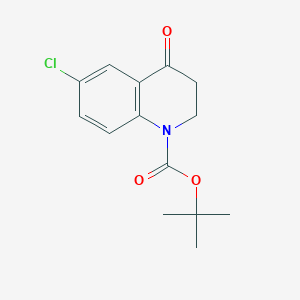
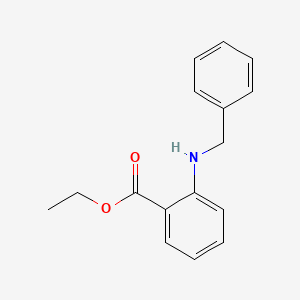
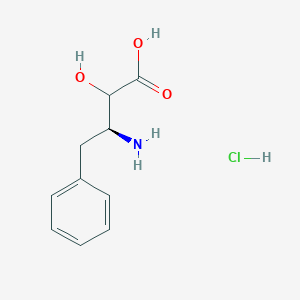


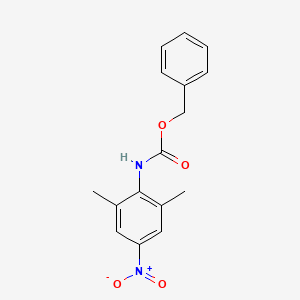
![3',4'-Dihydrospiro[cyclohexane-1,2'-pyrano[3,2-b]pyridin]-4'-one](/img/structure/B13503310.png)
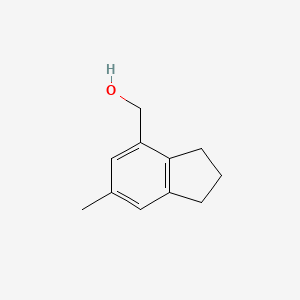
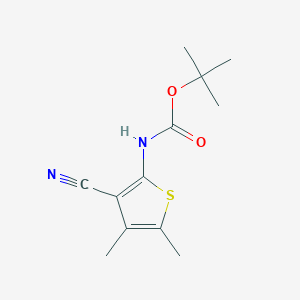

![2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid](/img/structure/B13503326.png)
![2-(3-Aminopropyl)-6,7-dihydro-4h-thiopyrano[4,3-d]thiazole 5,5-dioxide](/img/structure/B13503328.png)
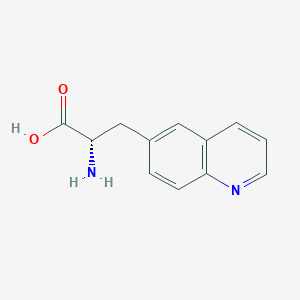
![Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13503345.png)
